molecular formula C19H20ClN5OS B12177069 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

Cat. No.: B12177069
M. Wt: 401.9 g/mol
InChI Key: GRKSZAOGFJYAMM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylthiol derivative.

    Formation of the butanamide backbone: This involves coupling the intermediate products through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be studied for its potential effects on various biological pathways and its ability to interact with specific proteins or enzymes.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The tetrazole ring is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
  • 3-(4-fluorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
  • 3-(4-bromophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

Uniqueness

The presence of the 4-chlorophenyl group may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity. The combination of the tetrazole ring and the phenylsulfanyl group may also contribute to its distinct pharmacological profile.

Biological Activity

The compound 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including antibacterial, enzyme inhibitory, and anticancer effects, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C16H18ClN5OSC_{16}H_{18}ClN_5OS, featuring a tetrazole ring and a chlorophenyl group, which are known to enhance biological activity through various mechanisms.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to the one . For instance, synthesized derivatives containing a phenylsulfanyl group exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of related compounds:

CompoundBacterial StrainActivity (Zone of Inhibition)
Compound AS. typhi15 mm
Compound BB. subtilis18 mm
Compound CE. coli10 mm

The results indicate that compounds with similar structural features to This compound may also possess significant antibacterial properties, warranting further investigation into their mechanisms of action and potential clinical applications .

2. Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease effectively. The following data illustrates the IC50 values for selected compounds:

CompoundEnzymeIC50 (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.13 ± 0.003

These findings suggest that This compound could exhibit similar enzyme inhibitory effects, contributing to its pharmacological profile .

3. Anticancer Properties

The tetrazole moiety in the compound is associated with various anticancer activities. Research indicates that compounds containing tetrazole rings can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-XL. A study on related tetrazole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that our compound may also possess anticancer properties.

Case Studies

A recent case study investigated a series of tetrazole-containing compounds for their anticancer effects. The study reported that specific derivatives exhibited IC50 values ranging from 5 µM to 20 µM against various cancer cell lines, indicating promising therapeutic potential.

Example Case Study:

  • Objective: Evaluate the cytotoxic effects of tetrazole derivatives.
  • Methodology: MTT assay was performed on human cancer cell lines.
  • Results: Several compounds showed significant inhibition of cell proliferation.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-phenylsulfanylethyl)-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C19H20ClN5OS/c20-17-8-6-15(7-9-17)16(13-25-14-22-23-24-25)12-19(26)21-10-11-27-18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,21,26)

InChI Key

GRKSZAOGFJYAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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